3-phenyl-1-(4-phenyloxane-4-carbonyl)pyrrolidine
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Overview
Description
3-phenyl-1-(4-phenyloxane-4-carbonyl)pyrrolidine is a complex organic compound with the molecular formula C22H25NO2 and a molecular weight of 335.447. This compound features a pyrrolidine ring and a tetrahydropyran ring, both of which are substituted with phenyl groups. The presence of these aromatic rings and heterocyclic structures makes it an interesting subject for various chemical and biological studies.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s structure suggests it may interact with biological molecules, making it a candidate for studies in drug design and development.
Medicine: Its potential biological activity could be explored for therapeutic applications, including antiviral, anti-inflammatory, and anticancer properties.
Industry: The compound can be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Preparation Methods
The synthesis of 3-phenyl-1-(4-phenyloxane-4-carbonyl)pyrrolidine typically involves multi-step organic reactions. One common synthetic route includes the reaction of 1-(tetrahydro-2H-pyran-4-yl)ethanone with phenylpyrrolidine under specific conditions. The keto carbonyl group in 1-(tetrahydro-2H-pyran-4-yl)ethanone can be reacted with Wittig’s reagent to prepare a variety of polysubstituted olefinic compounds . Additionally, the keto carbonyl group can be reduced to a hydroxyl group by the corresponding reducing agent .
Chemical Reactions Analysis
3-phenyl-1-(4-phenyloxane-4-carbonyl)pyrrolidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The keto carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Mechanism of Action
The mechanism of action of 3-phenyl-1-(4-phenyloxane-4-carbonyl)pyrrolidine is not well-documented. based on its structure, it is likely to interact with various molecular targets, including enzymes and receptors. The phenyl groups and heterocyclic rings may facilitate binding to specific sites, influencing biological pathways and exerting pharmacological effects .
Comparison with Similar Compounds
Similar compounds to 3-phenyl-1-(4-phenyloxane-4-carbonyl)pyrrolidine include:
- 1-(2,2-dimethyl-tetrahydro-pyran-4-yl)-2-phenyl-ethanone
- 1-(2,2-dimethyl-tetrahydro-pyran-4-yl)-propan-1-one
- 3-oxo-3-(tetrahydro-pyran-4-yl)-propionic acid ethyl ester
These compounds share structural similarities, such as the presence of tetrahydropyran and phenyl groups, but differ in their specific substituents and functional groups. The unique combination of pyrrolidine and tetrahydropyran rings in this compound distinguishes it from these related compounds.
Properties
IUPAC Name |
(4-phenyloxan-4-yl)-(3-phenylpyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO2/c24-21(23-14-11-19(17-23)18-7-3-1-4-8-18)22(12-15-25-16-13-22)20-9-5-2-6-10-20/h1-10,19H,11-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGGZBPPUGFXNGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CC=C2)C(=O)C3(CCOCC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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